molecular formula C9H10N2S2 B13133514 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile

2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile

Cat. No.: B13133514
M. Wt: 210.3 g/mol
InChI Key: YGJDCJLIWOTIAQ-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with thioamide derivatives under acidic or basic conditions to form the thiazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism by which 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the nitrile group are key functional groups that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carbonitrile is unique due to the presence of both a thiazole ring and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications .

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(thian-4-yl)-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C9H10N2S2/c10-5-8-6-13-9(11-8)7-1-3-12-4-2-7/h6-7H,1-4H2

InChI Key

YGJDCJLIWOTIAQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC(=CS2)C#N

Origin of Product

United States

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